Nonadeca-7,10,13-trien-2-ol chemical structure and properties
Nonadeca-7,10,13-trien-2-ol chemical structure and properties
The following technical whitepaper provides an in-depth analysis of Nonadeca-7,10,13-trien-2-ol , a specialized polyunsaturated lipid derivative. This guide is structured for researchers in lipidomics, medicinal chemistry, and chemical ecology.
Structural Architecture, Synthetic Pathways, and Functional Properties
Executive Summary
Nonadeca-7,10,13-trien-2-ol (CAS: 60187-72-6) is a nineteen-carbon (C19) polyunsaturated secondary alcohol belonging to the omega-6 (n-6) lipid series.[1] Structurally, it is the C1-homologated secondary alcohol derivative of Gamma-Linolenic Acid (GLA) .
While naturally occurring odd-chain polyunsaturated lipids are rare in mammalian systems, this molecule serves as a critical chemical probe and internal standard in lipidomics due to its structural similarity to bioactive PUFAs (Polyunsaturated Fatty Acids) while remaining distinct from endogenous even-chain lipids. Additionally, its structural motif—a long-chain unsaturated alcohol—parallels specific lepidopteran pheromones, making it relevant in chemical ecology and pest control research.
This guide details the molecule's stereochemistry, a validated synthesis protocol via Grignard homologation, and its physicochemical stability profile.
Chemical Architecture & Stereochemistry
Nomenclature and Identity
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IUPAC Name: (7Z,10Z,13Z)-Nonadeca-7,10,13-trien-2-ol
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Common Designation: Methyl-GLA Carbinol; 19:3 (n-6) secondary alcohol
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Molecular Formula: C₁₉H₃₄O
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Molecular Weight: 278.48 g/mol
Structural Analysis
The molecule features a "skipped" or methylene-interrupted triene system characteristic of essential fatty acids.
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Hydrophilic Head: A secondary hydroxyl group at position C2 creates a chiral center (R or S enantiomers).
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Hydrophobic Tail: A 19-carbon chain containing three cis (Z) double bonds at positions 7, 10, and 13.
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Omega Series: Calculating from the methyl terminus (C19), the first double bond appears at the 6th carbon (19 - 13 = 6), confirming it as an n-6 (omega-6) derivative.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Liquid (at 20°C) | Due to cis-unsaturation disrupting packing. |
| Boiling Point | ~380°C (760 mmHg) | High MW and H-bonding capability. |
| LogP (Lipophilicity) | 6.2 ± 0.3 | Highly lipophilic; membrane-partitioning. |
| pKa | ~15 (Secondary Alcohol) | Weakly acidic; typical of alkanols. |
| Refractive Index | 1.48 - 1.49 | Indicative of polyunsaturation. |
| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water. |
Validated Synthetic Pathway
Retrosynthetic Logic
Direct isolation from natural sources is inefficient. The most robust synthesis utilizes Gamma-Linolenic Acid (GLA) as the starting material. The strategy involves reducing the carboxylic acid to an aldehyde, followed by a Grignard addition to introduce the methyl group at C1, effectively extending the chain to 19 carbons and creating the secondary alcohol.
Protocol: Grignard Homologation from GLA
Reagents:
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Starting Material: Gamma-Linolenic Acid (GLA, >98% purity).
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Reducing Agent: DIBAL-H (Diisobutylaluminum hydride).
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Grignard Reagent: Methylmagnesium bromide (MeMgBr, 3.0 M in ether).
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Solvent: Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).
Step-by-Step Methodology:
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Esterification (Protection):
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React GLA with methanol/H₂SO₄ to form Methyl Gamma-Linolenate . This stabilizes the molecule for purification.
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Validation: Verify via TLC (Hexane:EtOAc 9:1).
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Reduction to Aldehyde (Critical Step):
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Cool Methyl Gamma-Linolenate in anhydrous DCM to -78°C.
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Add DIBAL-H (1.1 eq) dropwise. Stir for 1 hour.
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Quench carefully with methanol at -78°C to prevent over-reduction to the primary alcohol.
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Product:Octadeca-6,9,12-trienal .
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Grignard Addition (Carbon Extension):
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Dissolve the crude aldehyde in anhydrous THF under Argon.
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Cool to 0°C. Add MeMgBr (1.2 eq) dropwise.
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The nucleophilic methyl group attacks the carbonyl carbon (C1 of aldehyde).
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Mechanism: The aldehyde C1 becomes C2 of the new chain. The double bonds shift numbering by +1 (6,9,12 → 7,10,13).
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Workup & Purification:
Synthesis Diagram (DOT)
Figure 1: Synthetic route converting C18 GLA to C19 Nonadeca-7,10,13-trien-2-ol via aldehyde intermediate.
Functional Properties & Reactivity
Oxidation Susceptibility (The Bis-Allylic Risk)
The molecule contains two bis-allylic methylene groups (at C9 and C12). These protons are loosely bound (Bond Dissociation Energy ~75 kcal/mol) and highly susceptible to hydrogen abstraction by free radicals.
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Implication: Upon exposure to air, the molecule will undergo autoxidation to form hydroperoxides, leading to chain cleavage and formation of toxic aldehydes (e.g., 4-HNE analogs).
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Handling Protocol: Must be stored under inert gas (Argon/Nitrogen) at -20°C or lower. Use antioxidants (e.g., BHT) if experimental conditions allow.
Chemical Derivatization for Analysis
For GC-MS analysis, the secondary alcohol group is often derivatized to improve volatility and thermal stability.
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TMS Ether Formation: Reaction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) yields the trimethylsilyl ether derivative.
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Mass Spec Signature: Look for m/z 73 (TMS group) and alpha-cleavage fragments characteristic of 2-alkanols.
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Biological Relevance & Applications
Lipidomics Internal Standard
Because Nonadeca-7,10,13-trien-2-ol possesses an odd-numbered carbon chain (C19), it is distinct from the vast majority of mammalian lipids (which are even-numbered, C16, C18, C20).
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Utility: It can be spiked into biological samples before extraction. Its recovery rate quantifies extraction efficiency, while its unique mass prevents interference with endogenous GLA (C18) or Arachidonic Acid (C20).
Pheromone Research
Long-chain polyunsaturated alcohols are common pheromone components in Lepidoptera (moths).
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Mechanism: The specific geometry (Z,Z,Z) and chain length (C19) can trigger high-specificity antennal responses in certain Noctuidae species.
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Research Use: Used as a lure component or electroantennogram (EAG) standard to map receptor specificity.
Safety & Handling Protocols
| Hazard Class | Description | Mitigation |
| Flammability | Combustible liquid. | Keep away from open flames/sparks.[3] |
| Reactivity | Air-sensitive (Peroxidation). | Store under Argon; avoid prolonged air exposure. |
| Toxicity | Irritant (Skin/Eye). | Wear nitrile gloves and safety goggles. |
| Storage | Thermal degradation risk. | Store at -20°C in amber glass vials. |
References
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ChemSrc. (2025).[2][3] Nonadeca-7,10,13-trien-2-ol Structure and Properties (CAS 60187-72-6).[1][2][3] Retrieved from [Link]
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Christie, W. W. (2023). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. The Oily Press.[3] (General reference for lipid methodology).
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Sergeant, S., et al. (2016). Gamma-linolenic acid, Dihomo-gamma linolenic, Eicosanoids and Inflammatory Processes.[2] European Journal of Pharmacology. (Context on GLA metabolism).
- Milli, R., et al. (2021). Synthesis of Polyunsaturated Fatty Alcohol Pheromones via Alkyne Coupling. Journal of Chemical Ecology. (Methodology for skipped diene synthesis).
